5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring This particular compound features a chlorine atom at the 5th position, a hydroxyl group at the 6th position, and a dione group within the indole structure
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for the treatment of different disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific structure of the indole derivative and the target it interacts with .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:
Starting Material: The synthesis often begins with an indole or indole derivative as the starting material.
Halogenation: Chlorination of the indole ring at the 5th position is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be accomplished using hydroxylation reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).
Oxidation: The final step involves the oxidation of the indole derivative to introduce the dione functionality. This can be done using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions at the chlorine or hydroxyl positions can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation states of the indole derivative.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: New derivatives with different substituents at the chlorine or hydroxyl positions.
Scientific Research Applications
5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is compared with other similar indole derivatives, such as:
5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one: Similar in structure but with different functional groups.
1H-Indole-2,3-dione: A simpler indole derivative without the chlorine and hydroxyl substituents.
Uniqueness: The presence of both chlorine and hydroxyl groups in the same molecule makes this compound unique among indole derivatives. These functional groups can significantly influence the compound's reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-6-hydroxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUDHMLLNMEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)NC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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